Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid

描述

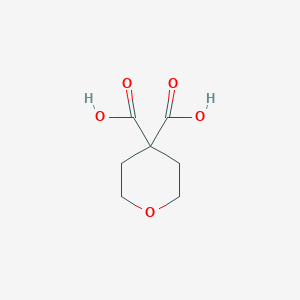

Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid is an organic compound characterized by a pyran ring structure with two carboxylic acid groups attached at the 4-position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of dihydro-2H-pyran-4,4(3H)-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diethyl malonate with 1,3-dihydroxyacetone in the presence of an acid catalyst to form the pyran ring, followed by hydrolysis to yield the dicarboxylic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction of the carboxylic acid groups can lead to the formation of alcohols or aldehydes.

Substitution: The compound can participate in substitution reactions where the hydrogen atoms on the pyran ring are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

Oxidation: Oxidized derivatives such as ketones or aldehydes.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated pyran derivatives.

科学研究应用

Based on the search results, here's what is known about the applications of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid:

Basic Information

this compound has the IUPAC name tetrahydro-4H-pyran-4,4-dicarboxylic acid . Its InChI code is 1S/C7H10O5/c8-5(9)7(6(10)11)1-3-12-4-2-7/h1-4H2,(H,8,9)(H,10,11) and the InChI key is listed as well . The molecular formula is C7H10O5 .

Scientific Research Applications

While the search results do not directly detail specific applications of this compound, they do provide context on dihydropyran derivatives and their uses:

- Dihydropyran (3,4-dihydro-2H-pyran) Dihydropyran can protect carboxyl groups, sulfhydryl groups, secondary amines, and amides . It can also be used in the preparation of 4-hydroxy-2-butynoic acid, for the protection of sterol hydroxyls, the 2'-hydroxyl in ribonucleoside-3'-phosphates, the 6-hydroxyl of methyl α-D- glucopyranoside and in the total synthesis of prostaglandins .

- 3,4-Dihydro-2-methoxy-2H-pyran (MDP) Studies indicate that MDP can be irritating to the skin and eyes, with high concentrations of vapors causing irritation to the eyes and respiratory tract . MDP rapidly hydrolyzes to glutaraldehyde and methanol in aqueous HCl .

- 3,4-Dihydropyran-2-ones are versatile platforms for accessing functionalized enones, γ-lactones, cyclic enamines, and 2-pyrones . They can be synthesized utilizing α, β-unsaturated aldehydes . Bicyclic dihydropyranones are also considered an attractive scaffold for drug discovery and development . Some naturally occurring bioactive compounds bear 3,4-dihydro-2H-pyran annulated scaffolds .

作用机制

The mechanism of action of dihydro-2H-pyran-4,4(3H)-dicarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the pyran ring can participate in various chemical reactions, altering the

生物活性

Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid (CAS Number: 5337-04-2) is a cyclic organic compound characterized by a pyran ring that includes two carboxyl functional groups. This structural arrangement contributes to its unique biological properties and potential applications in various fields, including pharmaceuticals and agrochemicals. Despite limited research specifically targeting the biological activity of this compound, preliminary studies indicate promising pharmacological properties.

- Molecular Formula : C6H8O4

- Appearance : White crystalline solid

- Solubility : Soluble in water and organic solvents

Structural Characteristics

The compound features:

- A six-membered pyran ring

- Two carboxylic acid groups (-COOH), enhancing its reactivity and potential for interaction with biological molecules.

Pharmacological Potential

Research on this compound suggests several potential biological activities:

- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, indicating that this compound may also exhibit such properties through interactions with inflammatory pathways.

- Antioxidant Activity : The presence of carboxyl groups may contribute to antioxidant activity, which is crucial in combating oxidative stress in biological systems.

- Enzyme Interactions : Preliminary studies suggest that this compound may interact with various enzymes and receptors, influencing metabolic pathways and potentially serving as a therapeutic agent for metabolic disorders.

The mechanism of action is hypothesized to involve:

- Formation of hydrogen bonds with biological macromolecules, altering their structure and function.

- Participation in chemical reactions due to the reactive nature of the pyran ring.

Comparative Analysis with Related Compounds

To better understand the unique features of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Dimethyl tetrahydropyran-4,4-dicarboxylate | Ester derivative | Contains methyl esters; higher lipophilicity |

| Tetrahydropyran-4,4-dicarboxylic acid | Saturated derivative | Lacks double bonds; different reactivity profile |

| 2-Hydroxyethyl tetrahydropyran-4,4-dicarboxylate | Hydroxy derivative | Contains hydroxyl group; increased polarity |

This compound stands out due to its specific arrangement of functional groups and its potential biological activities that may not be present in similar compounds .

Case Studies and Research Findings

While direct studies on this compound are scarce, related research provides insights into its potential applications:

- Adenosine Receptor Agonists : Research on similar pyran derivatives has highlighted their role as potent agonists for adenosine receptors (A2A and A3), which are known to mediate anti-inflammatory actions. These findings suggest that derivatives of this compound could be explored for similar therapeutic effects .

- Antioxidant Activity : Studies on other pyran derivatives have demonstrated significant antioxidant activity through mechanisms such as DPPH scavenging assays. This indicates a potential pathway for this compound to be developed as an antioxidant agent .

- Cytotoxicity Studies : Certain derivatives have shown cytotoxic effects against cancer cell lines (e.g., HCT-116), suggesting that this compound could have applications in cancer therapy .

Future Directions

Further research is necessary to elucidate the detailed mechanisms of action and therapeutic potential of this compound. Key areas for future investigation include:

- In Vivo Studies : Conducting comprehensive in vivo studies to assess the pharmacokinetics and pharmacodynamics of the compound.

- Structural Modifications : Exploring derivatives and analogs to enhance efficacy and reduce potential side effects.

- Mechanistic Studies : Investigating specific interactions with biological targets to better understand its role in metabolic pathways.

属性

IUPAC Name |

oxane-4,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O5/c8-5(9)7(6(10)11)1-3-12-4-2-7/h1-4H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAHAPBJSVSVFGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90277022 | |

| Record name | Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5337-04-2 | |

| Record name | 5337-04-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。